

molecular weight of 2-chloro-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-methylbenzenesulfonyl chloride

Cat. No.: B1346457

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-4-methylbenzenesulfonyl Chloride**

For Researchers, Scientists, and Drug Development Professionals

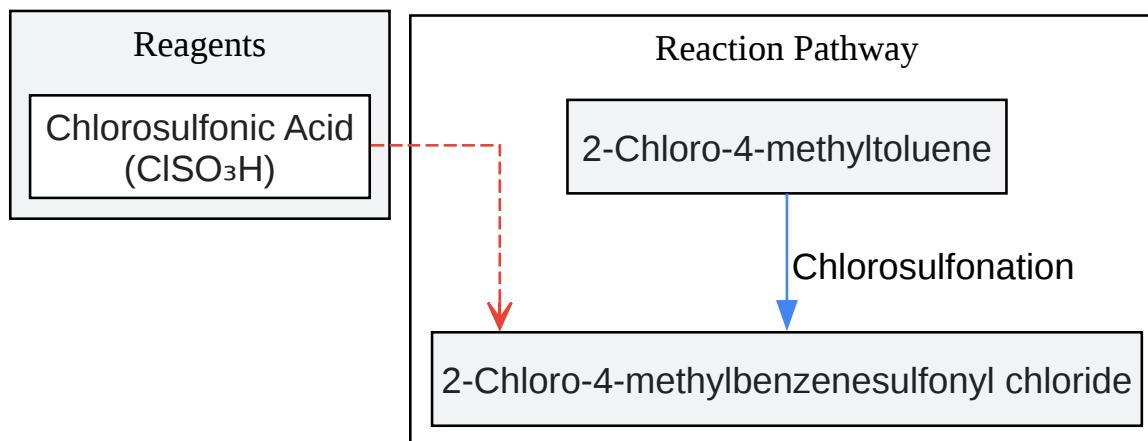
This document provides a comprehensive technical overview of **2-chloro-4-methylbenzenesulfonyl chloride**, a key intermediate in organic synthesis. It covers the compound's chemical properties, synthesis, reactivity, and handling protocols, presenting data in a structured format for ease of use by professionals in research and development.

Chemical Identity and Properties

2-Chloro-4-methylbenzenesulfonyl chloride is an aromatic sulfonyl chloride compound. Its structure features a benzene ring substituted with a chlorine atom, a methyl group, and a sulfonyl chloride functional group. These features make it a valuable reagent for introducing the 2-chloro-4-methylphenylsulfonyl moiety into various molecules.

Data Presentation: Physicochemical Properties

All quantitative data regarding the compound's properties are summarized in the table below for clear reference and comparison.


Property	Value	Citations
Molecular Weight	225.09 g/mol	[1] [2]
Molecular Formula	C ₇ H ₆ Cl ₂ O ₂ S	[1] [2] [3] [4]
CAS Number	55311-94-9	[1] [2] [3] [4]
Appearance	Solid; Colorless to yellowish crystal	[3] [5]
Purity	≥95%	[3]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., dichloromethane, ether, ethyl acetate).	[5]
IUPAC Name	2-chloro-4-methylbenzenesulfonyl chloride	[4]
Synonyms	2-chloro-4-methylbenzene-1-sulfonyl chloride, 2-Chlor-p-toluolsulfochlorid	[1] [3]

Synthesis and Experimental Protocols

The synthesis of benzenesulfonyl chlorides is typically achieved through the chlorosulfonation of the corresponding aromatic compound. For **2-chloro-4-methylbenzenesulfonyl chloride**, the logical precursor is 2-chloro-4-methyltoluene.

Mandatory Visualization: Synthesis Pathway

The diagram below illustrates the general synthetic route for the preparation of **2-chloro-4-methylbenzenesulfonyl chloride** from 2-chloro-4-methyltoluene.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-chloro-4-methylbenzenesulfonyl chloride**.

Experimental Protocols: Synthesis via Chlorosulfonation

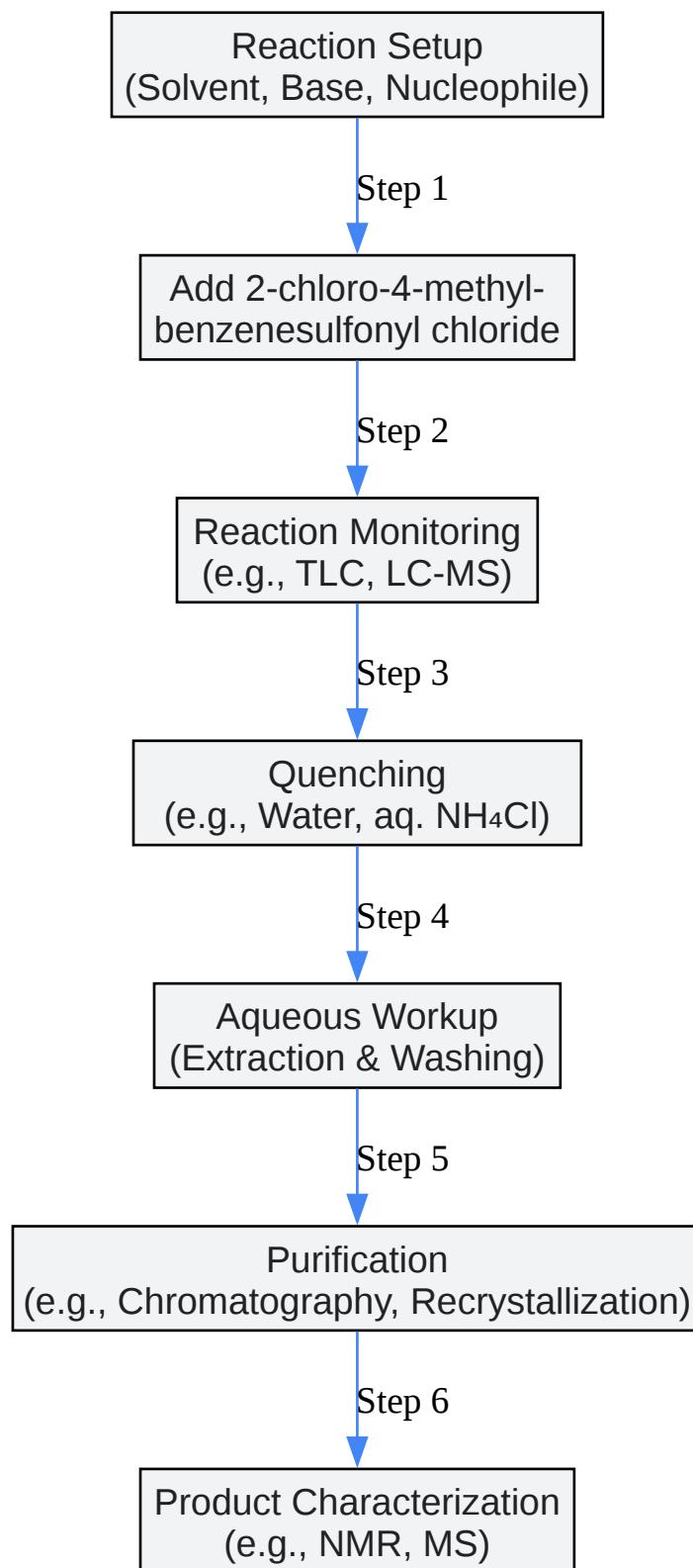
While specific, validated protocols for this exact compound are proprietary, a general procedure can be adapted from the well-established synthesis of benzenesulfonyl chloride.[6]

Objective: To synthesize **2-chloro-4-methylbenzenesulfonyl chloride** via electrophilic aromatic substitution.

Materials:

- 2-chloro-4-methyltoluene
- Chlorosulfonic acid (a significant molar excess)
- Crushed ice
- Carbon tetrachloride (or other suitable organic solvent like dichloromethane)
- Dilute sodium carbonate solution

Procedure:


- **Reaction Setup:** In a flask equipped with a stirrer, dropping funnel, and an exit tube for HCl gas, place the chlorosulfonic acid and cool it in an ice-water bath.
- **Addition of Substrate:** Slowly add 2-chloro-4-methyltoluene to the cooled, stirring chlorosulfonic acid. The temperature should be carefully maintained between 20-25°C to control the reaction rate and prevent side reactions.^[6] The evolving hydrogen chloride gas must be directed to a fume hood or an appropriate gas trap.^[6]
- **Reaction Completion:** After the addition is complete, allow the mixture to stir for an additional hour at the same temperature to ensure the reaction goes to completion.^[6]
- **Workup:** Carefully pour the reaction mixture onto a large volume of crushed ice to quench the excess chlorosulfonic acid.^[6]
- **Extraction:** Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., carbon tetrachloride) to extract the product. Separate the organic layer.^[6]
- **Washing:** Wash the organic layer with a dilute sodium carbonate solution to remove any remaining acidic impurities, followed by a water wash.
- **Purification:** Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄). Remove the solvent under reduced pressure. The resulting crude product can be further purified by distillation under reduced pressure or recrystallization.

Chemical Reactivity and Applications

The primary reactivity of **2-chloro-4-methylbenzenesulfonyl chloride** stems from the highly electrophilic sulfur atom of the sulfonyl chloride group. This makes it an excellent substrate for nucleophilic substitution reactions.

Mandatory Visualization: General Experimental Workflow

The following diagram outlines a typical workflow for using this reagent in a sulfonylation reaction.

[Click to download full resolution via product page](#)

Caption: Workflow for a typical sulfonylation reaction.

Applications in Organic Synthesis

As a versatile intermediate, this compound is utilized in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.^[5] Its key application is in the formation of sulfonamides and sulfonate esters.

- **Sulfonamide Synthesis:** It reacts readily with primary and secondary amines in the presence of a base (like pyridine or triethylamine) to form the corresponding N-substituted sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry.
- **Sulfonate Ester Synthesis:** The reaction with alcohols or phenols yields sulfonate esters. These esters are often used as leaving groups in subsequent nucleophilic substitution reactions.

Safety and Handling

2-Chloro-4-methylbenzenesulfonyl chloride is classified as an irritating and corrosive compound.^[5] It is reactive towards moisture and nucleophiles.

- **Personal Protective Equipment (PPE):** Always handle this chemical with appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.^[5]
- **Handling:** Operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.^[5] Avoid direct contact with skin and eyes.
- **Storage:** Store in a cool, dry place away from moisture, as it can hydrolyze to the corresponding sulfonic acid. Keep containers tightly sealed.
- **Incompatibilities:** Avoid contact with strong oxidizing agents, acids, and bases, as these can lead to vigorous or dangerous reactions.^[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2-Chloro-4-methylbenzenesulfonyl chloride [oakwoodchemical.com]
- 3. 2-Chloro-4-methylbenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 4. pschemicals.com [pschemicals.com]
- 5. chembk.com [chembk.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [molecular weight of 2-chloro-4-methylbenzenesulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346457#molecular-weight-of-2-chloro-4-methylbenzenesulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com